molecular formula C5H4F2N2O B566373 2-(Difluoromethyl)pyrimidin-5-ol CAS No. 100991-19-3

2-(Difluoromethyl)pyrimidin-5-ol

Cat. No.: B566373
CAS No.: 100991-19-3
M. Wt: 146.097
InChI Key: OYNYOGKLXVGLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)pyrimidin-5-ol is a heterocyclic compound with the molecular formula C5H4F2N2O It is characterized by the presence of a pyrimidine ring substituted with a difluoromethyl group at the 2-position and a hydroxyl group at the 5-position

Biochemical Analysis

Cellular Effects

The cellular effects of 2-(Difluoromethyl)pyrimidin-5-ol are not well-documented. Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)pyrimidin-5-ol typically involves the introduction of the difluoromethyl group and the hydroxyl group onto the pyrimidine ring. One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by hydrolysis to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)pyrimidin-5-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)pyrimidin-5-ol is unique due to the presence of the difluoromethyl group, which imparts increased stability and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various applications, particularly in medicinal chemistry where stability and binding affinity are crucial .

Properties

IUPAC Name

2-(difluoromethyl)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-4(7)5-8-1-3(10)2-9-5/h1-2,4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNYOGKLXVGLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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